1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No.: 1282530-99-7
Cat. No.: VC0042214
Molecular Formula: C11H19BN2O4S
Molecular Weight: 286.153
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1282530-99-7 |
|---|---|
| Molecular Formula | C11H19BN2O4S |
| Molecular Weight | 286.153 |
| IUPAC Name | 1-(methylsulfonylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C11H19BN2O4S/c1-10(2)11(3,4)18-12(17-10)9-6-13-14(7-9)8-19(5,15)16/h6-7H,8H2,1-5H3 |
| Standard InChI Key | HHCTVKKVTRICQK-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CS(=O)(=O)C |
Introduction
Chemical Identity and Basic Properties
The compound 1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a functionalized pyrazole derivative with distinct chemical and physical characteristics that define its behavior in various chemical environments. This section details its fundamental identity parameters and physical properties.
Chemical Identifiers
1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is registered with specific chemical identifiers that facilitate its cataloging and reference in chemical databases and literature. The compound is uniquely identified through various naming conventions and registration systems as outlined in Table 1.
Table 1: Chemical Identifiers of 1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Physical Properties
The physical properties of 1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole determine its behavior in laboratory settings and influence its applications in synthetic chemistry and pharmaceutical development. While comprehensive physical data is limited in the available literature, Table 2 summarizes the known physical characteristics of this compound.
Table 2: Physical Properties of 1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Structural Characteristics
The structure of 1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole incorporates several key functional groups that contribute to its chemical reactivity and potential applications in organic synthesis and medicinal chemistry.
Structural Components
The compound consists of a pyrazole core (a five-membered heterocyclic ring containing two adjacent nitrogen atoms) with two key substituents: a methanesulfonylmethyl group at the N1 position and a tetramethyl-1,3,2-dioxaborolan-2-yl (boronic acid pinacol ester) group at the C4 position. This arrangement creates a molecule with multiple reactive sites and functional groups that can participate in various chemical transformations.
The pyrazole core provides a basic heterocyclic scaffold commonly found in pharmaceutical compounds, while the boronic acid pinacol ester group serves as a versatile handle for carbon-carbon bond formation through cross-coupling reactions. The methanesulfonylmethyl group adds another dimension of reactivity, potentially serving as a leaving group in nucleophilic substitution reactions or providing sites for further functionalization.
Applications in Chemical Research
1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has emerged as a valuable tool in organic synthesis and drug discovery, with applications spanning from fundamental chemical transformations to the development of biologically active compounds.
Synthetic Applications
The compound is particularly valuable in organic synthesis due to its boronic acid pinacol ester moiety, which enables participation in various cross-coupling reactions. In the field of organic chemistry, this compound is often employed in:
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Suzuki-Miyaura cross-coupling reactions, where the boronic acid derivative facilitates the formation of carbon-carbon bonds with aryl or vinyl halides
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The synthesis of diversely substituted pyrazoles, which serve as important scaffolds in medicinal chemistry
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Building block chemistry for the construction of more complex heterocyclic systems
The presence of the methanesulfonylmethyl group provides additional functionality that can be exploited in subsequent chemical transformations, enhancing the compound's versatility in multi-step synthesis protocols.
Pharmaceutical Applications
The most significant pharmaceutical application of 1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole lies in its role as a precursor in the synthesis of benzoxepin derivatives that function as phosphoinositide 3-kinase (PI3K) inhibitors . PI3K inhibitors represent an important class of targeted therapeutics in cancer treatment, interfering with cellular signaling pathways that are often dysregulated in various types of cancer.
Future Research Directions
The unique structural features and reactivity profile of 1-(methanesulfonylmethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole suggest several promising avenues for future research and development.
Synthetic Methodology Development
Further exploration of this compound's reactivity in novel cross-coupling protocols could expand its utility in organic synthesis. Potential research directions include:
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Development of more selective and efficient coupling conditions for reactions involving this building block
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Investigation of cascade reactions that exploit both the boronic acid pinacol ester and methanesulfonylmethyl functionalities
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Exploration of stereoselective transformations using this compound as a key reagent
Medicinal Chemistry Applications
Building on its established role in PI3K inhibitor synthesis, future research might investigate:
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Expanded applications in the synthesis of other biologically active heterocyclic compounds
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Structure-activity relationship studies to optimize the design of pharmaceutical compounds derived from this building block
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Development of more potent and selective PI3K inhibitors through strategic modification of the pyrazole scaffold
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